molecular formula C7H13NO3 B13832149 1-Amino-2-methoxycyclopentane-1-carboxylic acid CAS No. 32379-31-0

1-Amino-2-methoxycyclopentane-1-carboxylic acid

Cat. No.: B13832149
CAS No.: 32379-31-0
M. Wt: 159.18 g/mol
InChI Key: FXSQNRFUTDODIM-UHFFFAOYSA-N
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Description

1-Amino-2-methoxycyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of cyclopentane, featuring an amino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methoxycyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclopentanone with methoxyamine to form the methoxycyclopentane intermediate. This intermediate is then subjected to amination and carboxylation reactions under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. The final product is purified through crystallization or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

1-Amino-2-methoxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methylcyclopentane-1-carboxylic acid
  • 1-Amino-2-hydroxycyclopentane-1-carboxylic acid
  • 1-Amino-2-ethoxycyclopentane-1-carboxylic acid

Uniqueness

1-Amino-2-methoxycyclopentane-1-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

32379-31-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-amino-2-methoxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

FXSQNRFUTDODIM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1(C(=O)O)N

Origin of Product

United States

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